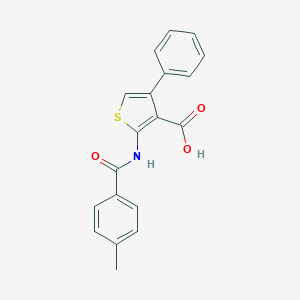![molecular formula C20H18N2O4S B377832 N-[3-[(2-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide](/img/structure/B377832.png)
N-[3-[(2-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(2-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a furan ring, a thiophene ring, and a methoxyphenyl group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carboxamide core, followed by the introduction of the thiophene ring and the methoxyphenyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization. The goal is to achieve a cost-effective and efficient production process that meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-[3-[(2-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[3-[(2-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan-2-carboxamide derivatives, thiophene-containing molecules, and methoxyphenyl-substituted compounds. Examples include:
- Furan-2-carboxamide derivatives with different substituents on the furan ring.
- Thiophene-based compounds with various functional groups.
- Methoxyphenyl-substituted molecules with different core structures.
Uniqueness
N-[3-[(2-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H18N2O4S |
|---|---|
Molecular Weight |
382.4g/mol |
IUPAC Name |
N-[3-[(2-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4S/c1-25-14-8-3-2-7-13(14)21-19(24)17-12-6-4-10-16(12)27-20(17)22-18(23)15-9-5-11-26-15/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
HUQSCHCMTTYOIN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CO4 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[3-[(E)-benzylidene]-2-(4-morpholinyl)-1-cyclopentene-1-yl][(4-methylphenyl)amino]phosphine sulfide](/img/structure/B377749.png)
![2-(3,4-dichloro-2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B377752.png)
![N-{4-[6,6-dimethyl-2-phenyl-4-(1-piperidinyl)-2,5,6,7-tetrahydro-3H-1,2,3-benzodiazaphosphol-3-yl]phenyl}-N,N-dimethylamine](/img/structure/B377753.png)
![benzaldehyde O-[2-oxo-2-(10H-phenoxazin-10-yl)ethyl]oxime](/img/structure/B377754.png)
![3,3-dimethyl-1-[3-(4-morpholinyl)-3-oxopropyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B377755.png)
![3-[(4-methoxybenzylidene)amino]-2-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B377757.png)
![3-[(2-methoxybenzylidene)amino]-2-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B377759.png)
![3-[(3-iodobenzylidene)amino]-2-(3-iodophenyl)-4(3H)-quinazolinone](/img/structure/B377760.png)
![3-[(3,4-dimethoxybenzylidene)amino]-2-(3,4-dimethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B377762.png)
![3-[(4-ethoxybenzylidene)amino]-2-(2-furyl)-4(3H)-quinazolinone](/img/structure/B377768.png)

![2-(2-furyl)-3-[(3-methoxybenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B377771.png)
![2-(2-furyl)-3-[(4-methoxybenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B377772.png)
![1,5-dimethyl-4-[({3-methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}methylene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377776.png)
